molecular formula C26H25NO B1385461 N-[2-(1-Naphthyl)ethyl]-4-(phenethyloxy)aniline CAS No. 1040694-13-0

N-[2-(1-Naphthyl)ethyl]-4-(phenethyloxy)aniline

Cat. No. B1385461
CAS RN: 1040694-13-0
M. Wt: 367.5 g/mol
InChI Key: YIKVKSYBPLKHEM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2-(1-Naphthyl)ethyl]-4-(phenethyloxy)aniline (NEPA) is an organic compound that has been studied in a variety of scientific research applications. It is an arylamine compound that has been found to have a variety of biochemical and physiological effects in lab experiments. NEPA has been studied for its potential use in drug development, as a potential biomarker for disease, and as a potential therapeutic agent.

Scientific Research Applications

N-[2-(1-Naphthyl)ethyl]-4-(phenethyloxy)aniline has been studied for a variety of scientific research applications. It has been studied as a potential biomarker for a variety of diseases, including cancer, diabetes, and cardiovascular disease. This compound has also been studied as a potential therapeutic agent for a variety of conditions, such as Alzheimer’s disease, Parkinson’s disease, and depression. This compound has also been studied as a potential drug development agent, as it has been found to have a variety of biochemical and physiological effects.

Mechanism of Action

The mechanism of action of N-[2-(1-Naphthyl)ethyl]-4-(phenethyloxy)aniline is not fully understood. However, it is believed that this compound has a variety of biochemical and physiological effects that can be used for therapeutic and drug development purposes. It is believed that this compound binds to a variety of proteins and enzymes, which can then lead to a variety of biochemical and physiological effects.
Biochemical and Physiological Effects
This compound has been found to have a variety of biochemical and physiological effects. It has been found to have anti-inflammatory, anti-oxidant, and anti-bacterial effects. It has also been found to have anti-tumor, anti-viral, and anti-cancer effects. This compound has also been found to have neuroprotective effects, and it has been found to modulate the activity of a variety of enzymes.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-[2-(1-Naphthyl)ethyl]-4-(phenethyloxy)aniline in lab experiments is that it is relatively easy to synthesize and is relatively inexpensive. Additionally, this compound has been found to have a variety of biochemical and physiological effects, which makes it a useful tool for a variety of scientific research applications. One of the main limitations of using this compound in lab experiments is that the mechanism of action is not fully understood, which can make it difficult to predict the exact effects of this compound in certain experiments.

Future Directions

There are a variety of future directions for research on N-[2-(1-Naphthyl)ethyl]-4-(phenethyloxy)aniline. One potential future direction is to further study the mechanism of action of this compound and to identify the specific proteins and enzymes that it binds to. Another potential future direction is to further study the biochemical and physiological effects of this compound and to investigate its potential therapeutic applications. Additionally, further research could be done to investigate the potential drug development applications of this compound. Finally, further research could be done to investigate the potential toxicity of this compound and to identify any potential side effects.

properties

IUPAC Name

N-(2-naphthalen-1-ylethyl)-4-(2-phenylethoxy)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H25NO/c1-2-7-21(8-3-1)18-20-28-25-15-13-24(14-16-25)27-19-17-23-11-6-10-22-9-4-5-12-26(22)23/h1-16,27H,17-20H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIKVKSYBPLKHEM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCOC2=CC=C(C=C2)NCCC3=CC=CC4=CC=CC=C43
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H25NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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